molecular formula C12H16O3 B103121 (2-Tert-butylphenoxy)acetic acid CAS No. 19271-90-0

(2-Tert-butylphenoxy)acetic acid

Cat. No. B103121
CAS RN: 19271-90-0
M. Wt: 208.25 g/mol
InChI Key: JGLOJHIYXGMZEW-UHFFFAOYSA-N
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Description

“(2-Tert-butylphenoxy)acetic acid” is a chemical compound with the molecular formula C12H16O3 and a molecular weight of 208.26 . It is a solid substance stored at room temperature .


Molecular Structure Analysis

The molecular structure of “(2-Tert-butylphenoxy)acetic acid” is represented by the InChI code 1S/C12H16O3/c1-12(2,3)9-6-4-5-7-10(9)15-8-11(13)14/h4-7H,8H2,1-3H3,(H,13,14) .


Physical And Chemical Properties Analysis

“(2-Tert-butylphenoxy)acetic acid” is a solid substance stored at room temperature . It has a molecular weight of 208.26 .

Scientific Research Applications

Efficient Catalysis and Organic Synthesis

Research highlights the importance of tert-butylphenol derivatives in catalysis and organic synthesis. A catalyst, 1H-imidazole-1-acetic acid tosilate, was synthesized for the alkylation reaction of phenol and tert-butyl alcohol, showcasing an efficient and recyclable catalytic system. This method shows potential for the industrial synthesis of tert-butylphenol, demonstrating the compound's relevance in synthesizing intermediates in organic chemistry (Zhang et al., 2022).

Environmental Applications

The photocatalytic degradation and mineralization of 4-tert-butylphenol in water using Fe-doped TiO2 catalysts under UV light were explored. This study revealed that increasing the iron content on the catalyst improved the photocatalytic efficiency, highlighting a potential environmental application in water treatment processes to remove toxic phenolic compounds (Makhatova et al., 2019).

Food Safety

The determination of alkylphenols, including 4-tert-butylphenol, in baby foods using magnetic solid phase extraction coupled with gas chromatography-mass spectrometry was studied. This research is significant for ensuring food safety by detecting potentially harmful compounds in baby food products (Pastor-Belda et al., 2017).

Antioxidant Properties and Material Science

Investigations into the electrochemical oxidation of antioxidants like tert-butylhydroquinone and tert-butyl-4-hydroxyanisole in acetic acid mediums have been conducted. These studies provide insights into the antioxidant properties of tert-butylphenol derivatives, which are relevant for material science, particularly in the development of materials resistant to oxidative degradation (Michalkiewicz et al., 2004).

Synthesis and Chemical Processes

Research into the acid decomposition of p-tert-butylcumene hydroperoxide to p-tert-butylphenol and acetone provides insights into the synthesis processes of valuable products used in various industrial applications. The study found conditions for preparing p-tert-butylphenol in 92% yield, contributing to the understanding of chemical processes involved in the synthesis of industrially relevant chemicals (Yarkina et al., 2019).

Safety And Hazards

“(2-Tert-butylphenoxy)acetic acid” is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word “Warning”. Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands thoroughly after handling .

properties

IUPAC Name

2-(2-tert-butylphenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-12(2,3)9-6-4-5-7-10(9)15-8-11(13)14/h4-7H,8H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGLOJHIYXGMZEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC=C1OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00389665
Record name (2-tert-butylphenoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00389665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Tert-butylphenoxy)acetic acid

CAS RN

19271-90-0
Record name (2-tert-butylphenoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00389665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-tert-butylphenoxy)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
YHI Mohammed, S Naveen, SV Mamatha, M Jyothi… - IUCrData, 2016 - scripts.iucr.org
In the title compound, C11H14O3, the pendant –OCH2COOH chain is in an extended conformation and almost lies in the plane of the benzene ring, as indicated by the dihedral angle …
Number of citations: 7 scripts.iucr.org
Y Shen, CA Zificsak, JE Shea, X Lao… - Journal of Medicinal …, 2015 - ACS Publications
The spread of intra-abdominal cancers is a vexing clinical problem for which there is no widely effective treatment. We discovered previously that (2E)-3-[(4-tert-butylphenyl)sulfonyl]…
Number of citations: 28 pubs.acs.org

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